Tert-butyl 3-amino-4-(trifluoromethyl)piperidine-1-carboxylate
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Overview
Description
tert-Butyl trans-3-amino-4-(trifluoromethyl)piperidine-1-carboxylate is a chemical compound with the molecular formula C11H19F3N2O2 and a molecular weight of 268.28 g/mol . This compound is characterized by the presence of a piperidine ring substituted with an amino group, a trifluoromethyl group, and a tert-butyl ester group. It is commonly used in various chemical and pharmaceutical research applications due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl trans-3-amino-4-(trifluoromethyl)piperidine-1-carboxylate typically involves the reaction of a piperidine derivative with tert-butyl chloroformate and a trifluoromethylating agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product with high purity. The general synthetic route can be summarized as follows:
Starting Materials: Piperidine derivative, tert-butyl chloroformate, trifluoromethylating agent.
Reaction Conditions: The reaction is usually conducted in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. Solvents like dichloromethane or tetrahydrofuran are commonly used.
Industrial Production Methods
In an industrial setting, the production of tert-Butyl trans-3-amino-4-(trifluoromethyl)piperidine-1-carboxylate may involve large-scale batch or continuous flow processes. The key steps include the preparation of starting materials, the controlled addition of reagents, and the optimization of reaction conditions to maximize yield and minimize by-products. Advanced purification techniques, such as high-performance liquid chromatography (HPLC), are employed to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl trans-3-amino-4-(trifluoromethyl)piperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions include nitroso derivatives, amine derivatives, and various substituted piperidine derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
tert-Butyl trans-3-amino-4-(trifluoromethyl)piperidine-1-carboxylate is widely used in scientific research due to its unique chemical properties. Some of its applications include:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Mechanism of Action
The mechanism of action of tert-Butyl trans-3-amino-4-(trifluoromethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively interact with biological membranes and proteins. The amino group can form hydrogen bonds with target molecules, facilitating binding and activity. The tert-butyl ester group provides steric hindrance, influencing the compound’s overall conformation and reactivity .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl 4-(4-amino-2-(trifluoromethyl)phenyl)piperazine-1-carboxylate: This compound has a similar trifluoromethyl group and tert-butyl ester group but differs in the piperazine ring structure.
tert-Butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate hydrate: This compound contains a difluoromethyl group and an oxo group, providing different chemical properties and reactivity.
Uniqueness
tert-Butyl trans-3-amino-4-(trifluoromethyl)piperidine-1-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its metabolic stability and lipophilicity, while the amino group allows for versatile chemical modifications. This combination makes it a valuable compound in various research and industrial applications.
Properties
CAS No. |
1356342-80-7 |
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Molecular Formula |
C11H19F3N2O2 |
Molecular Weight |
268.28 g/mol |
IUPAC Name |
tert-butyl 3-amino-4-(trifluoromethyl)piperidine-1-carboxylate |
InChI |
InChI=1S/C11H19F3N2O2/c1-10(2,3)18-9(17)16-5-4-7(8(15)6-16)11(12,13)14/h7-8H,4-6,15H2,1-3H3 |
InChI Key |
BSKPTFCIFODADH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C(C1)N)C(F)(F)F |
Origin of Product |
United States |
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